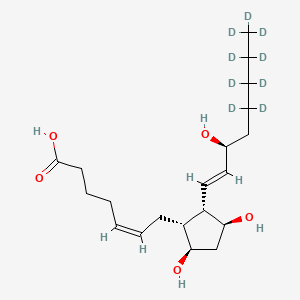

8-iso Prostaglandin F2|A-d9

Descripción

Overview of F2-Isoprostane Class and Their Genesis in Biological Systems

F2-isoprostanes are a family of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. tandfonline.comwikipedia.orgnih.govontosight.ai Unlike prostaglandins (B1171923), which are synthesized via the enzymatic action of cyclooxygenases (COX), F2-isoprostanes are products of oxidative damage. wikipedia.orgahajournals.org This fundamental difference in their origin makes them a direct indicator of lipid peroxidation, a key process in oxidative stress.

The formation of F2-isoprostanes is initiated when reactive oxygen species (ROS) attack arachidonic acid, which is commonly esterified in cell membrane phospholipids. ahajournals.orgnih.gov This attack leads to the formation of four main classes of F2-isoprostanes, with each class comprising multiple isomers. plos.orgportlandpress.com These compounds are chemically stable and can be detected in various biological fluids and tissues, making them robust biomarkers. nih.govvumc.org

8-iso Prostaglandin (B15479496) F2α as a Fundamental Biomarker of Lipid Peroxidation

Among the various F2-isoprostanes, 8-iso Prostaglandin F2α (also known as 15-F2t-IsoP or iPF2α-III) has emerged as the "gold standard" biomarker for assessing lipid peroxidation and oxidative stress in the body. nih.govclevelandheartlab.comclevelandheartlab.com Its elevation in biological samples is strongly associated with conditions linked to increased oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, diabetes, and certain types of cancer. nih.govclevelandheartlab.comnih.govnih.gov

The utility of 8-iso PGF2α as a biomarker stems from its stability and the ability to measure it accurately in fluids like urine and plasma. nih.govscirp.org Urinary measurements are often preferred as they provide a non-invasive way to assess systemic oxidative stress over time and are less prone to artificial oxidation during sample handling. nih.govnih.gov However, it is important to note that 8-iso-PGF2α can also be formed to a lesser extent through the COX enzyme pathway, particularly during inflammation. nih.govnih.gov To address this, researchers have proposed using the ratio of 8-iso-PGF2α to PGF2α to differentiate between chemical (oxidative stress) and enzymatic (inflammation) lipid peroxidation. nih.govnih.gov

Table 1: Conditions Associated with Elevated 8-iso Prostaglandin F2α Levels

| Condition | Associated Findings | Key References |

|---|---|---|

| Atherosclerosis | Elevated levels are seen in conditions associated with increased risk for atherosclerosis. | clevelandheartlab.comclevelandheartlab.com |

| Coronary Heart Disease | Urinary 8-iso-PGF2α is a risk marker in patients with coronary heart disease. | ahajournals.orgnih.gov |

| Diabetes Mellitus | Increased formation of F2-isoprostanes is associated with both Type 1 and Type 2 diabetes. | tandfonline.comscirp.orgjcdr.net |

| Neurodegenerative Diseases | Measurement of F4-neuroprostanes (related isoprostanes) is valuable in exploring the role of oxidative stress. | nih.gov |

| Smoking | F2-isoprostanes are elevated in smokers. | wikipedia.orgclevelandheartlab.com |

| Mood Disorders | Serum 8-iso-PGF2α levels were significantly higher in patients with major depressive disorder and bipolar disorder. | europeanreview.orgcpn.or.kr |

Significance of Stable Isotope-Labeled Analogs (e.g., 8-iso Prostaglandin F2α-d9) in Quantitative Biochemical Analysis

The accurate quantification of endogenous compounds like 8-iso PGF2α in complex biological matrices presents a significant analytical challenge. To overcome this, stable isotope-labeled internal standards are employed, with 8-iso Prostaglandin F2α-d9 being a prime example. scispace.comnih.govcaymanchem.com

Stable isotope-labeled standards are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). nih.gov In the case of 8-iso Prostaglandin F2α-d9, nine hydrogen atoms in the molecule are replaced with deuterium atoms. caymanchem.com

The primary role of 8-iso Prostaglandin F2α-d9 is to serve as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comscioninstruments.comlgcstandards.com Because it has nearly identical physicochemical properties to the non-labeled 8-iso PGF2α, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. scispace.comnih.gov By adding a known amount of 8-iso Prostaglandin F2α-d9 to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation, extraction, and analysis can be corrected for, leading to highly accurate and precise quantification. nih.govlgcstandards.com

The use of deuterated standards like 8-iso Prostaglandin F2α-d9 is considered the gold standard for quantitative bioanalysis, ensuring the reliability of measurements that are crucial for both research and clinical applications. scispace.comscioninstruments.com

Historical Context and Evolution of Isoprostane Research Methodologies

The discovery of isoprostanes in 1990 by Drs. L. Jackson Roberts and Jason D. Morrow at Vanderbilt University marked a significant milestone in oxidative stress research. wikipedia.orgvumc.org This discovery provided a powerful new tool to investigate the role of free radicals in human health and disease.

Initially, the analysis of F2-isoprostanes, including 8-iso PGF2α, relied on gas chromatography-mass spectrometry (GC-MS). oxfordbiomed.comoxfordbiomed.com While accurate, these methods were often laborious and time-consuming, requiring extensive sample purification and derivatization. oxfordbiomed.comresearchgate.net

Over the years, analytical techniques have evolved significantly. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has offered a more rapid and sensitive approach for quantifying isoprostanes. nih.govoxfordbiomed.comnih.gov These modern methods often require less sample preparation and provide high throughput, making them suitable for large-scale clinical studies. nih.govnih.gov Immunoassays, such as ELISA, have also been developed for isoprostane measurement, offering a high-throughput and less expensive alternative, though they can sometimes be limited by cross-reactivity with other isomers. oxfordbiomed.comtandfonline.com The multi-investigator Biomarkers of Oxidative Stress (BOSS) Study, sponsored by the National Institute of Environmental Health Sciences (NIEHS), concluded that mass spectrometry-based methods provide the most accurate assessment of endogenous oxidative stress via F2-isoprostane measurement. vumc.org

Table 2: Evolution of Analytical Methods for F2-Isoprostane Analysis

| Method | Description | Advantages | Disadvantages | Key References |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | The original "gold standard" method requiring derivatization of the analyte. | High accuracy and specificity. | Laborious, time-consuming, requires extensive sample preparation. | oxfordbiomed.comoxfordbiomed.comresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A modern, high-throughput method that separates isomers before detection. | Rapid, sensitive, and accurate. | Requires sophisticated and expensive equipment. | nih.govoxfordbiomed.comnih.gov |

| Immunoassays (e.g., ELISA) | Utilizes antibodies to detect the target molecule. | High-throughput, less expensive, does not require mass spectrometry. | Potential for cross-reactivity with other isomers, which can affect accuracy. | oxfordbiomed.comtandfonline.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H34O5 |

|---|---|

Peso molecular |

363.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i1D3,2D2,3D2,6D2 |

Clave InChI |

PXGPLTODNUVGFL-DRHDCUJXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Origen del producto |

United States |

Mechanistic Pathways of 8 Iso Prostaglandin F2α Biogenesis and Metabolic Fates

Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid

The formation of 8-iso-PGF2α is a hallmark of oxidative stress, arising from the direct reaction of reactive oxygen species (ROS) with arachidonic acid, which is often esterified within membrane phospholipids. nih.govresearchgate.net This non-enzymatic process is characterized by a lack of stereospecificity, leading to a variety of isomers. researchgate.net The mechanism is classically described in three distinct phases: initiation, propagation, and termination. researchgate.netnih.gov

Initiation: The process begins when a pro-oxidant, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from one of the methylene (B1212753) bridges of arachidonic acid. youtube.com This results in the formation of a carbon-centered lipid radical (L•), which is stabilized by molecular rearrangement to form a conjugated diene. nih.gov

Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). researchgate.net This highly reactive species can then abstract a hydrogen atom from an adjacent polyunsaturated fatty acid, generating a lipid hydroperoxide (LOOH) and a new lipid radical. nih.gov This new radical can then continue the chain reaction, potentially damaging numerous lipid molecules. researchgate.net The peroxyl radical can also undergo endocyclization to form a bicyclic endoperoxide intermediate, a precursor to the isoprostane ring structure. nih.govhmdb.ca

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. youtube.com This can occur through the interaction of two lipid radicals or a lipid radical with another radical species. Antioxidants, such as vitamin E, can also terminate the chain by donating a hydrogen atom to the peroxyl radical. nih.gov

| Phase | Key Reactants | Key Products | Description |

|---|---|---|---|

| Initiation | Arachidonic Acid, Hydroxyl Radical (•OH) | Carbon-centered Lipid Radical (L•) | A pro-oxidant abstracts a hydrogen atom from arachidonic acid, creating a lipid radical. youtube.com |

| Propagation | Lipid Radical (L•), Oxygen (O2), Polyunsaturated Fatty Acid | Lipid Peroxyl Radical (LOO•), Lipid Hydroperoxide (LOOH), Bicyclic Endoperoxide | The lipid radical reacts with oxygen and abstracts hydrogen from other lipids, continuing a chain reaction and forming isoprostane precursors. nih.govresearchgate.netnih.gov |

| Termination | Two Radical Species (e.g., L•, LOO•), Antioxidants | Stable, Non-radical Products | The chain reaction is halted by the interaction of two radicals or by an antioxidant. nih.govyoutube.com |

A key feature of the non-enzymatic formation of isoprostanes is the lack of stereocontrol. researchgate.net The free radical attack on arachidonic acid can occur at different positions, and the subsequent cyclization and reduction steps can result in a large number of stereoisomers. Specifically, the F2-isoprostanes are formed from prostaglandin (B15479496) H2 (PGH2)-like endoperoxide intermediates. The reduction of these intermediates leads to four distinct series of F2-isoprostane regioisomers. researchgate.net A significant stereochemical distinction between isoprostanes and cyclooxygenase-derived prostaglandins (B1171923) is that isoprostanes predominantly have their side chains oriented cis to the prostane (B1239271) ring, whereas prostaglandins have trans side chains. nih.gov The non-enzymatic process results in racemic mixtures of these isomers. nih.govnih.gov

Enzymatic Pathways Contributing to 8-iso Prostaglandin F2α Production (e.g., Cyclooxygenases) and Their Implications for Interpretation

While the free-radical pathway is the primary source of 8-iso-PGF2α, evidence suggests that cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, can also contribute to its formation. researchgate.netnih.gov This enzymatic production occurs alongside the synthesis of the classical prostaglandins, such as PGF2α. nih.gov

The implications of this dual origin are significant for the interpretation of 8-iso-PGF2α as a biomarker. Solely measuring elevated levels of 8-iso-PGF2α may not exclusively reflect non-enzymatic oxidative stress, as it could also indicate increased COX activity. nih.gov To distinguish between the chemical and enzymatic sources, researchers have proposed using the ratio of 8-iso-PGF2α to PGF2α. nih.govnih.gov Chemical lipid peroxidation produces these two compounds in roughly a 1:1 ratio, whereas COX enzymes preferentially produce PGF2α, resulting in a much lower 8-iso-PGF2α to PGF2α ratio. nih.gov Therefore, a high ratio is more indicative of free radical-mediated lipid peroxidation. nih.gov Studies have shown that in certain conditions, such as warm renal ischemia, the accumulation of 8-iso-PGF2α was completely abrogated by COX-1 inhibitors, indicating a primary enzymatic origin in that context. nih.gov

| Pathway | Mechanism | Key Features | Product Ratio (8-iso-PGF2α : PGF2α) | Primary Indicator Of |

|---|---|---|---|---|

| Non-Enzymatic | Free radical-catalyzed peroxidation of arachidonic acid. nih.gov | Non-stereospecific, produces racemic mixtures, cis side chains. nih.govresearchgate.net | ~1:1 nih.gov | Oxidative Stress researchgate.net |

| Enzymatic | Metabolism of arachidonic acid by COX-1 and COX-2 enzymes. researchgate.netnih.gov | Stereospecific, produces specific isomers. | Very low (e.g., 0.008:1 for COX-1) nih.gov | Inflammation / COX Activity nih.gov |

Metabolic Transformation and Excretion Pathways of 8-iso Prostaglandin F2α in Biological Models

Once formed and released from phospholipids, free 8-iso-PGF2α circulates in the plasma and undergoes metabolic transformation, primarily in the liver, before being excreted in the urine. nih.govnih.gov The metabolism of 8-iso-PGF2α follows pathways similar to those of prostaglandins.

Studies in rabbits have shown that intravenously administered 8-iso-PGF2α has a very short plasma half-life, around one minute in the distribution phase and four minutes in the terminal elimination phase. nih.gov The primary metabolic steps include:

Dehydrogenation: Oxidation of the hydroxyl group at the C-15 position. nih.gov

Reduction: Reduction of the Δ13-double bond. nih.gov

Beta-oxidation: Shortening of the carboxylic acid side chain from both the α- and β-ends. nih.gov

These transformations result in several more polar, degraded metabolites. nih.gov The major urinary metabolite identified in rabbits is α-Tetranor-15-keto-13,14-dihydro-8-iso-PGF2α. nih.gov A significant portion of 8-iso-PGF2α and its metabolites are excreted in the urine, with about 80% of an administered dose appearing in the urine within four hours in rabbit models. nih.gov In humans, urinary 8-iso-PGF2α exists in both a free form and as glucuronide conjugates. acs.orgcdc.gov Measuring the total amount (free + conjugated) is often recommended to accurately assess its production. cdc.gov

Advanced Analytical Methodologies for Accurate Quantification of 8 Iso Prostaglandin F2α D9

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the quantification of analytes in complex samples, including 8-iso Prostaglandin (B15479496) F2α-d9. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. In the context of quantifying endogenous 8-iso Prostaglandin F2α, 8-iso Prostaglandin F2α-d9 serves as this internal standard.

The fundamental principle of SID-MS is that the isotopically labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Mass spectrometry is then used to differentiate between the analyte and the internal standard based on their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte with high accuracy and precision.

When quantifying 8-iso Prostaglandin F2α-d9 itself, for instance, to certify the concentration of a standard solution, another isotopologue with a different number of deuterium (B1214612) atoms or a ¹³C-labeled variant could theoretically be used as an internal standard. However, in many practical applications, the quantification of the d9 variant is part of the validation of its use as an internal standard for the endogenous compound.

Sample Collection and Preparation Strategies for Biological Matrices

The accurate quantification of 8-iso Prostaglandin F2α-d9 in various biological matrices is critically dependent on appropriate sample collection and preparation strategies. These strategies are designed to minimize ex vivo oxidation and ensure the stability of the analyte.

Extraction and Purification Techniques

Effective extraction and purification are essential to remove interfering substances from biological matrices prior to mass spectrometric analysis.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of 8-iso Prostaglandin F2α and its deuterated analogs from urine and plasma. nih.gov SPE cartridges, such as those with a C18 stationary phase, are employed to bind the analyte of interest while allowing interfering compounds to be washed away. nih.gov The analyte is then eluted with an appropriate solvent. Polymeric weak anion-exchange SPE has also been utilized in a high-throughput 96-well plate format for the analysis of urinary 8-isoprostane.

Immunoaffinity Chromatography: This technique offers high selectivity by using antibodies specific to 8-iso-PGF2α. nih.gov The antibodies are immobilized on a solid support, and when the sample is passed through, they capture 8-iso-PGF2α and its deuterated analogs. After washing away non-bound components, the purified analytes are eluted. This method has been shown to yield high recovery rates, with 99.8% for plasma and 54.1% for urine in the analysis of 8-iso-PGF2α. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common method for sample cleanup. A modified LLE procedure with phase separation has been developed for the determination of 8-iso-Prostaglandin F2α in human plasma, which ensures a higher extraction yield and a cleaner product for instrumental analysis. nih.gov

Derivatization Protocols for Enhanced Mass Spectrometric Detection

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of prostaglandins (B1171923) and enhance their ionization efficiency. semanticscholar.org

Common derivatization steps for 8-iso Prostaglandin F2α and its deuterated analogs include:

Esterification: The carboxyl group is typically converted to a pentafluorobenzyl (PFB) ester. nih.gov

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers. nih.gov

These derivatization steps result in a molecule that is more amenable to GC separation and produces characteristic ions upon mass spectrometric analysis, thereby improving the sensitivity and selectivity of the assay. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols

GC-MS/MS is a powerful technique for the quantification of 8-iso Prostaglandin F2α-d9, offering high chromatographic resolution and mass spectrometric specificity.

Chromatographic Separation Parameters and Column Selection

The chromatographic separation is crucial for resolving 8-iso Prostaglandin F2α-d9 from other isomers and interfering compounds. A typical GC-MS/MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program is optimized to ensure good peak shape and separation within a reasonable run time.

| Parameter | Typical Value/Condition |

| Column Type | Fused-silica capillary column (e.g., DB-1ms, HP-5ms) |

| Column Dimensions | 15-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) |

Ionization Techniques

Negative Ion Chemical Ionization (NICI): This is the most commonly used ionization technique for the analysis of derivatized 8-iso Prostaglandin F2α and its deuterated analogs. nih.gov The PFB ester derivative is highly electronegative, allowing for the efficient capture of thermal electrons to form a stable negative ion. This process is highly selective and results in very low background noise, leading to excellent sensitivity. The [M-PFB]⁻ ion is often the most abundant and is selected as the precursor ion for MS/MS analysis.

Mass Spectrometric Detection and Quantitative Ion Monitoring

The accurate quantification of 8-iso Prostaglandin F2α-d9, primarily used as an internal standard (ISTD) for the analysis of its non-labeled counterpart, 8-iso Prostaglandin F2α (8-iso-PGF2α), relies heavily on mass spectrometry (MS). mdpi.comnih.gov This detection method offers unparalleled sensitivity and selectivity, which are critical for distinguishing the analyte from complex biological matrices and structurally similar isomers. nih.govnih.gov

Quantitative analysis is typically performed using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). The process involves monitoring specific mass-to-charge (m/z) transitions for both the analyte (8-iso-PGF2α) and its deuterated internal standard (e.g., 8-iso-PGF2α-d4, a commonly used surrogate for 8-iso-PGF2α-d9). frontiersin.orgfrontiersin.org This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity. mdpi.comulisboa.pt

For the internal standard, a specific precursor ion, corresponding to the deprotonated molecule [M-H]⁻ of 8-iso-PGF2α-d4, is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A commonly utilized transition for the d4-labeled internal standard is m/z 357.3 → m/z 197. frontiersin.orgfrontiersin.org The stable isotope label ensures that the internal standard co-elutes with the native analyte and experiences similar ionization and fragmentation behavior, allowing for accurate correction of matrix effects and variations during sample preparation and analysis. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive quantification of 8-iso-PGF2α, utilizing 8-iso-PGF2α-d9 as an internal standard. mdpi.comnih.govmdpi.com This approach is favored over other methods like enzyme-linked immunosorbent assays (ELISA) due to its superior accuracy, precision, and specificity, which are crucial because of the existence of numerous F2-isoprostane isomers that can cause cross-reactivity in immunoassays. mdpi.comnih.govnih.gov

The general workflow involves sample preparation, often including solid-phase extraction (SPE) to purify and concentrate the analyte from the biological matrix (e.g., urine, plasma, saliva, or bronchoalveolar lavage fluid). mdpi.comnih.govnih.gov The purified extract is then injected into a liquid chromatography system for separation, followed by detection and quantification using tandem mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard like 8-iso-PGF2α-d9 is integral to this process, as it compensates for analyte loss during sample preparation and corrects for ionization suppression or enhancement in the MS source. mdpi.comfrontiersin.org

Ultra-High Performance Liquid Chromatography (UHPLC) Systems

To achieve the necessary chromatographic resolution, especially to separate 8-iso-PGF2α from its isomers, Ultra-High Performance Liquid Chromatography (UHPLC) systems are frequently employed. mdpi.comfrontiersin.org UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency and faster analysis times compared to traditional HPLC systems. nih.gov

The use of UHPLC can significantly reduce analytical run times without compromising the quality of the separation. For instance, methods have been developed with run times as short as 11 minutes, enabling high-throughput analysis essential for large clinical studies. frontiersin.orgnih.gov A typical setup might involve a C18 analytical column, which separates compounds based on their hydrophobicity, using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic or acetic acid to improve ionization. mdpi.com

Tandem Mass Spectrometry (MS/MS) and Selected Reaction Monitoring (SRM) Optimization

Tandem mass spectrometry (MS/MS) is the key to the high selectivity of the analytical method. nih.govuab.edu After chromatographic separation, the analyte enters the mass spectrometer, where a specific precursor ion is isolated, fragmented, and a resulting product ion is detected. This process of monitoring specific precursor-to-product ion transitions is known as Selected Reaction Monitoring (SRM). mdpi.com

For robust quantification, at least two SRM transitions are typically monitored for the native 8-iso-PGF2α: a primary "quantitative" transition for measurement and a secondary "qualitative" transition for confirmation. frontiersin.orgfrontiersin.org The deuterated internal standard, 8-iso-PGF2α-d9 (or a close surrogate like d4), has its own unique SRM transition. The optimization of MS parameters such as collision energy is crucial to maximize the signal intensity for these specific transitions, thereby enhancing the sensitivity of the assay. frontiersin.org

The table below details typical SRM transitions used in the analysis of 8-iso-PGF2α with its deuterated internal standard.

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) |

| 8-iso-PGF2α | Quantitative | 353.3 | 193.0 |

| 8-iso-PGF2α | Qualitative | 353.3 | 291.0 |

| 8-iso-PGF2α-d4 | Internal Standard | 357.3 | 197.0 |

| Data sourced from a study on analyzing 8-isoprostane in bronchoalveolar lavage fluid. frontiersin.orgfrontiersin.org |

High-Resolution Mass Spectrometry Applications

While triple quadrupole instruments operating in SRM mode are common, high-resolution mass spectrometry (HRMS) also has applications in the analysis of isoprostanes. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass with very high accuracy, which can aid in compound identification.

However, HRMS alone cannot differentiate between isobaric compounds—molecules that have the same exact mass. sciex.com For example, 8-iso-PGF2α and its isomer Prostaglandin F2α have the identical chemical formula (C20H34O5) and thus the same exact mass of their deprotonated parent ion (m/z 353.2334). sciex.com Therefore, even with HRMS, chromatographic separation remains essential to distinguish between these isomers. nih.gov In some advanced applications, HRMS is combined with other technologies like ion mobility separation, which separates ions based on their size and shape, to provide an additional dimension of separation and resolve isobaric interferences without relying solely on lengthy chromatographic gradients. sciex.com

Method Validation, Quality Control, and Interlaboratory Comparability

The development of a robust analytical method for 8-iso-PGF2α using a deuterated internal standard requires rigorous validation to ensure that the results are accurate and reproducible. frontiersin.orgnih.gov Validation is typically performed according to guidelines from regulatory bodies like the EMA or FDA and involves assessing multiple performance characteristics. ceon.rs

Key validation parameters include accuracy, precision (both intra-day and inter-day), recovery, matrix effect, linearity, sensitivity, and stability. frontiersin.orgresearchgate.net Quality control (QC) samples at low, medium, and high concentrations are typically analyzed with each batch of unknown samples to monitor the performance of the assay and ensure the reliability of the data. researchgate.net

Despite the high accuracy of LC-MS/MS methods, interlaboratory comparability can be a challenge. Discrepancies can arise from differences in sample preparation protocols, chromatographic conditions, and the specific isomers being measured. nih.gov Studies comparing results between different analytical platforms, such as LC-MS/MS and immunoassays, often show poor agreement, highlighting the superior selectivity of mass spectrometric methods. nih.govresearchgate.net Establishing standardized methods and reference materials is crucial for improving comparability across different laboratories.

The table below summarizes validation data from a published UHPLC-MS/MS method for 8-iso-PGF2α.

| Validation Parameter | Low Concentration | Medium Concentration | High Concentration |

| Intra-day Precision (%CV) | 1.95% | 1.36% | 1.44% |

| Inter-day Precision (%CV) | 1.92% | 1.54% | 1.63% |

| Accuracy (% Recovery) | 101.8% | 99.3% | 95.5% |

| Data adapted from a study validating a method for 8-isoprostane in bronchoalveolar lavage fluid. frontiersin.org |

Assessment of Linearity, Sensitivity, and Specificity

Linearity is established by analyzing a series of calibration standards across a range of concentrations. The response (the ratio of the analyte peak area to the internal standard peak area) is plotted against the concentration, and a linear regression is applied. A high coefficient of determination (R²) value, typically greater than 0.99, indicates a strong linear relationship. nih.govnih.govresearchgate.net

Sensitivity is determined by the method's Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.comnih.gov These limits are crucial, especially when measuring the very low concentrations of 8-iso-PGF2α often found in biological fluids. mdpi.com

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its own isomers. frontiersin.org The combination of chromatographic separation and SRM in LC-MS/MS provides high specificity, which is essential for 8-iso-PGF2α analysis due to the existence of up to 64 potential F2-isoprostane isomers. frontiersin.org Monitoring multiple ion transitions helps to confirm the identity of the analyte peak and ensure the method's selectivity. frontiersin.org

The table below presents linearity and sensitivity data from various validated LC-MS/MS methods.

| Biological Matrix | Linearity Range | LLOQ | LOD |

| Bronchoalveolar Lavage Fluid | 8.8 - 1,410 pg/mL | 29.3 pg/mL | 17.6 pg/mL |

| Urine | 50 pg/mL - 10 ng/mL | 178 pg/mL | 53 pg/mL |

| Saliva | 25 - 329 ng/L | 25 ng/L | Not Reported |

| Plasma | 25 pg/mL - 500 ng/mL | 2.5 pg/mL | 0.8 pg/mL |

| Urine (Pediatric) | 0.024 - 20 nmol/L | Not Reported | Not Reported |

| Data compiled from multiple sources. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net |

Evaluation of Accuracy, Precision, and Reproducibility

The validation of any analytical method is fundamental to ensure reliable and meaningful results. For 8-iso Prostaglandin F2α, methodologies, particularly those based on mass spectrometry, undergo rigorous evaluation of their accuracy, precision, and reproducibility.

Accuracy, often assessed through spike-and-recovery experiments, measures how close the experimental value is to the true value. For instance, a high-throughput isotope dilution UHPLC-MS/MS method developed for measuring 8-isoprostane in bronchoalveolar lavage (BAL) fluid demonstrated accuracy values ranging from 95.5% to 101.8% across three different spiking levels. frontiersin.orgfrontiersin.org The mean recovery for this method was determined to be 97.8% frontiersin.orgfrontiersin.org. Another sensitive LC-MS/MS assay for urinary 8-iso-PGF2α reported recoveries exceeding 85% researchgate.net. A separate rapid LC-MS-MS assay in urine showed recoveries of 90%, 83%, and 79% at low, intermediate, and high concentrations, respectively nih.gov.

Precision refers to the closeness of repeated measurements and is typically expressed as the coefficient of variation (%CV). It is evaluated as intra-day precision (within-run) and inter-day precision (between-run). The UHPLC-MS/MS method for BAL fluid reported both within-day and between-day CVs below 2%, indicating high precision frontiersin.orgfrontiersin.org. The LC-MS/MS assay for pediatric urine samples found intra-day variability between 4.0% and 4.5% and inter-day variability from 4.3% to 5.7% researchgate.net.

Reproducibility is the ability of a method to produce consistent results across different laboratories or over extended periods. The accuracy of a laboratory-developed LC-MS/MS test was confirmed by comparing it with a clinical reference laboratory, which showed a strong correlation coefficient of 0.9257, affirming its reproducibility researchgate.net. The robustness and reproducibility of these methods make them suitable for large population studies and clinical testing researchgate.net.

Table 1: Summary of Validation Parameters for 8-iso-PGF2α Quantification Methods

| Parameter | Method | Matrix | Value | Source |

|---|---|---|---|---|

| Accuracy (Recovery) | UHPLC-MS/MS | BAL Fluid | 95.5% - 101.8% | frontiersin.org |

| LC-MS/MS | Urine | >85% | researchgate.net | |

| LC-MS-MS | Urine | 79% - 90% | nih.gov | |

| Precision (Intra-day CV) | UHPLC-MS/MS | BAL Fluid | <2% | frontiersin.org |

| LC-MS/MS | Urine | 4.0% - 4.5% | researchgate.net | |

| Precision (Inter-day CV) | UHPLC-MS/MS | BAL Fluid | <2% | frontiersin.org |

| LC-MS/MS | Urine | 4.3% - 5.7% | researchgate.net |

| Reproducibility (Correlation) | LC-MS/MS | Urine | r = 0.9257 | researchgate.net |

Stability Considerations of 8-iso Prostaglandin F2α in Biological Samples

The stability of 8-iso Prostaglandin F2α in biological matrices is a critical factor that can significantly impact the accuracy of its quantification. Improper sample collection, handling, and storage can lead to either degradation of the analyte or its artificial formation.

Studies have shown that 8-iso-PGF2α is a chemically stable molecule under various conditions frontiersin.orgmdpi.com. One validation study tested its stability in BAL fluid under three scenarios designed to simulate common laboratory situations: multiple freeze-thaw cycles, benchtop storage at room temperature, and stability of processed samples in an autosampler frontiersin.org. The results showed minimal deviation, with percent differences between initial and final measurements ranging from -0.8% to 2.1%, indicating that 8-isoprostane is stable under these conditions frontiersin.orgfrontiersin.org. Similarly, 8-iso-PGF2α has been found to be stable in urine, with one study reporting no change in concentration after incubating samples at 37°C for one week nih.gov.

However, a major concern, particularly for plasma and tissue samples, is the potential for ex vivo artifactual formation of isoprostanes through the spontaneous oxidation of arachidonic acid nih.govnih.gov. It has been reported that plasma samples stored at -20°C contained over 50-fold higher levels of isoprostanes compared to fresh plasma nih.gov. This highlights the necessity of implementing special precautions during the collection and storage of plasma or tissue samples nih.gov. For this reason, measuring urinary 8-iso-PGF2α is often preferred in clinical studies, as urine is not susceptible to artifactual formation, sampling is non-invasive, and the levels represent a time-averaged value of systemic oxidative stress nih.gov. The lack of standardized protocols for sample storage across studies has been noted as a continuing issue in the field researchgate.net.

Table 2: Stability of 8-iso-PGF2α in Different Conditions and Matrices

| Matrix | Condition | Duration | Result | Source |

|---|---|---|---|---|

| BAL Fluid | 3 Freeze-Thaw Cycles (-70°C to RT) | N/A | Stable (Percent difference <2.1%) | frontiersin.org |

| BAL Fluid | Benchtop (Room Temperature) | N/A | Stable (Percent difference <2.1%) | frontiersin.org |

| BAL Fluid | Processed Sample (Autosampler) | N/A | Stable (Percent difference <2.1%) | frontiersin.org |

| Urine | Incubation | 1 Week at 37°C | Stable (No change in concentration) | nih.gov |

| Plasma | Storage | N/A at -20°C | Unstable (>50-fold artificial increase) | nih.gov |

Challenges and Solutions in Isoprostane Quantification Across Different Analytical Platforms

The quantification of isoprostanes is fraught with analytical challenges, primarily due to their complex biochemistry and the low concentrations present in biological fluids nih.gov. Different analytical platforms have been developed to address these issues, each with its own set of advantages and limitations.

A primary challenge is the existence of a large number of structurally similar F2-isoprostane isomers (up to 64), which have identical masses and similar mass spectrometric fragmentation patterns frontiersin.orgnih.govuic.edu. This makes it difficult to specifically quantify the 8-iso-PGF2α isomer without interference from others.

Solution: The most effective solution is the use of high-resolution chromatographic separation, such as liquid chromatography (LC) or gas chromatography (GC), prior to detection nih.gov. A well-developed LC method can chromatographically resolve 8-iso-PGF2α from its interfering isomers, leading to more accurate measurements frontiersin.orgnih.gov.

Discrepancies between different analytical platforms, mainly immunoassays (like ELISA) and mass spectrometry (MS), pose another significant challenge. Immunoassays are relatively inexpensive and easy to use but are prone to a lack of specificity researchgate.net. The antibodies used can cross-react with other related isomers, potentially leading to an overestimation of the true 8-iso-PGF2α concentration nih.govmdpi.com.

Solution: Mass spectrometry-based methods, such as GC-MS and LC-MS/MS, are considered more accurate and reliable due to their higher specificity mdpi.comnih.gov. LC-MS/MS, in particular, offers a balance of speed, sensitivity, and accuracy nih.gov. The use of a stable isotope-labeled internal standard, like 8-iso-Prostaglandin F2α-d4, is a crucial component of MS methods. This standard is added to samples at the beginning of the workflow and corrects for analyte loss during sample preparation and for variations in instrument response, which is an advantage not available in immunoassays nih.gov.

The very low concentrations of 8-iso-PGF2α in some biological fluids, especially plasma, require highly sensitive analytical methods nih.gov. Furthermore, the complexity of biological matrices can interfere with quantification.

Solution: Efficient sample preparation, such as solid-phase extraction (SPE), is essential to remove interfering substances and concentrate the analyte before analysis acs.org. The development of ultra-sensitive LC-MS/MS assays with low limits of detection (LOD) allows for the accurate measurement of even picogram levels of the analyte frontiersin.orgresearchgate.net.

Table 3: Summary of Challenges and Solutions in 8-iso-PGF2α Quantification

| Challenge | Analytical Platform(s) Affected | Solution(s) | Source |

|---|---|---|---|

| Presence of Isomers | All (especially MS and Immunoassays) | High-resolution chromatographic separation (LC or GC) prior to detection. | frontiersin.orgnih.gov |

| Cross-Reactivity | Immunoassays (ELISA) | Use of more specific mass spectrometry-based methods (GC-MS, LC-MS/MS). | nih.govmdpi.com |

| Low Concentrations & Matrix Effects | All | Development of highly sensitive methods (low LOD); effective sample purification and concentration (e.g., Solid Phase Extraction). | frontiersin.orgnih.govacs.org |

| Ex vivo / Artifactual Formation | All (especially in plasma/tissue) | Use of urine as a matrix; special precautions during sample collection and storage (e.g., immediate processing, use of antioxidants, storage at -80°C). | nih.govnih.gov |

| Methodological Discrepancies | Inter-platform comparisons | Adoption of mass spectrometry as the reference method; use of stable isotope-labeled internal standards for MS to correct for variability. | nih.govmdpi.comresearchgate.net |

Application of 8 Iso Prostaglandin F2α D9 in Preclinical Research Models for Oxidative Stress Investigation

In Vitro Cellular Models for Inducing and Characterizing Oxidative Damage

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of oxidative stress. In these controlled environments, the use of 8-iso-PGF2α-d9 as an internal standard allows for the precise measurement of 8-iso-PGF2α, providing a quantitative index of lipid peroxidation in response to various stimuli.

Researchers frequently expose cultured cells to exogenous agents that induce oxidative stress, such as hydrogen peroxide, paraquat, or inflammatory mediators like lipopolysaccharide (LPS), to mimic pathological conditions. Following exposure, the levels of 8-iso-PGF2α produced by the cells are measured to quantify the extent of oxidative damage.

For example, in studies involving microglial cell cultures, stimulation with LPS leads to a significant increase in the production of pro-inflammatory and oxidative molecules. The quantification of 8-iso-PGF2α in the culture medium provides a direct measure of the resulting lipid peroxidation. In such experiments, 8-iso-PGF2α-d9 is added to the culture medium samples before extraction and analysis by LC-MS/MS. This methodology enables the accurate determination of changes in 8-iso-PGF2α levels, revealing the impact of the oxidative stimuli.

| Cell Type | Oxidative Stimulus | Analyte Measured | Role of 8-iso-PGF2α-d9 | Finding |

| Primary Microglia | Lipopolysaccharide (LPS) | 8-iso-PGF2α | Internal Standard for LC-MS/MS | LPS stimulation significantly increases 8-iso-PGF2α production, indicating heightened lipid peroxidation. researchgate.net |

| 3T3 Cells | Free Radical Generators | 8-iso-PGF2α | Internal Standard for Quantification | Exposure to free radicals directly correlates with increased formation of 8-iso-PGF2α. athenslab.gr |

| Vascular Smooth Muscle Cells | Oxidants (e.g., H₂O₂) | 8-iso-PGF2α | Internal Standard for Quantification | Oxidant exposure leads to elevated levels of 8-iso-PGF2α, reflecting cellular damage. athenslab.gr |

Cellular models are also crucial for investigating the efficacy of endogenous and exogenous antioxidant defense systems. By manipulating cellular antioxidant pathways or introducing antioxidant compounds, researchers can assess their ability to protect against oxidative damage. The precise measurement of 8-iso-PGF2α, facilitated by the use of 8-iso-PGF2α-d9, is a key outcome measure in these studies. A reduction in stimulus-induced 8-iso-PGF2α levels indicates a protective effect.

For instance, studies have examined the effect of the natural polyphenol resveratrol on LPS-stimulated microglial cells. By quantifying 8-iso-PGF2α in the culture medium using an assay standardized with 8-iso-PGF2α-d9, it was demonstrated that resveratrol could significantly reduce the production of this oxidative stress marker. researchgate.net This provides quantitative evidence of the compound's antioxidant and anti-inflammatory properties at the cellular level.

In Vivo Animal Models of Disease and Oxidative Stress

The use of 8-iso-PGF2α-d9 is equally critical in preclinical animal models to ensure the reliable measurement of oxidative stress in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov These models are essential for understanding the role of oxidative stress in the pathogenesis of various diseases.

Rodent models that replicate human diseases are widely used to study the involvement of oxidative stress. The quantification of 8-iso-PGF2α in these models provides valuable insights into disease mechanisms.

Neurodegeneration: In models of diseases like Alzheimer's, Parkinson's, and Huntington's disease, elevated levels of F2-isoprostanes have been observed in brain tissue and body fluids. nih.govcore.ac.uk The accurate measurement of these changes, which underpins the hypothesis of oxidative damage in neurodegeneration, relies on robust analytical methods using internal standards like 8-iso-PGF2α-d9.

Cardiovascular Disease: Oxidative stress is a key factor in the pathophysiology of atherosclerosis and hypertension. nih.govnih.gov Studies in rodent models of these conditions consistently show elevated levels of 8-iso-PGF2α. For instance, in hypertensive rats, higher concentrations of 8-iso-PGF2α are detected in urine and plasma compared to normotensive controls. The use of 8-iso-PGF2α-d9 ensures that these comparative measurements are accurate and reproducible. nih.gov

Metabolic Disorders: In animal models of type 1 and type 2 diabetes, increased production of 8-iso-PGF2α is a common finding, reflecting the heightened state of systemic oxidative stress associated with hyperglycemia. nih.govresearchgate.net Quantification of 8-iso-PGF2α in urine or plasma, standardized with 8-iso-PGF2α-d9, serves as a reliable biomarker to track the progression of oxidative damage. nih.gov

Inflammatory Conditions: In models of inflammatory diseases such as rheumatoid arthritis or induced sepsis (e.g., via LPS injection), 8-iso-PGF2α levels are significantly increased. athenslab.grnih.gov This reflects the close link between inflammation and oxidative stress. The ability to precisely measure 8-iso-PGF2α using a deuterated internal standard is crucial for evaluating the oxidative component of these inflammatory processes.

| Disease Model | Animal | Sample Type | Role of 8-iso-PGF2α-d9 | Typical Finding |

| Neurodegeneration (e.g., Alzheimer's) | Mouse/Rat | Brain Tissue, CSF, Urine | Internal Standard for LC-MS/MS | Increased levels of 8-iso-PGF2α in affected brain regions and fluids. nih.govmdpi.com |

| Cardiovascular Disease (e.g., Hypertension) | Rat | Plasma, Urine | Internal Standard for LC-MS/MS | Elevated systemic levels of 8-iso-PGF2α compared to controls. nih.gov |

| Metabolic Disorder (e.g., Diabetes) | Mouse/Rat | Serum, Urine | Internal Standard for LC-MS/MS | Higher concentrations of 8-iso-PGF2α, correlating with poor glycemic control. nih.gov |

| Inflammatory Conditions (e.g., Sepsis) | Rat | Plasma | Internal Standard for LC-MS/MS | Acute increase in 8-iso-PGF2α following inflammatory challenge. nih.gov |

A significant application of measuring 8-iso-PGF2α in animal models is to assess the efficacy of therapeutic interventions aimed at reducing oxidative stress. By administering antioxidant compounds or other novel drugs and subsequently measuring 8-iso-PGF2α levels, researchers can obtain quantitative data on a treatment's ability to mitigate lipid peroxidation in vivo. The use of 8-iso-PGF2α-d9 as an internal standard is paramount for the validity of these studies, as it allows for the detection of subtle, therapeutically induced changes in biomarker levels.

For example, when an antioxidant therapy is tested in a rodent model of cardiovascular disease, urine or plasma samples are collected before and after treatment. The concentration of 8-iso-PGF2α is determined using LC-MS/MS with 8-iso-PGF2α-d9. A statistically significant decrease in 8-iso-PGF2α levels post-treatment would provide strong evidence for the antioxidant efficacy of the intervention.

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of drugs on the body. In the context of oxidative stress, 8-iso-PGF2α serves as a key PD biomarker. After administering a drug candidate, researchers can track the levels of 8-iso-PGF2α over time to understand the onset, duration, and magnitude of the drug's antioxidant effect.

The precision afforded by using 8-iso-PGF2α-d9 as an internal standard is essential for constructing accurate time-course curves of biomarker modulation. This information is vital for establishing dose-response relationships and for optimizing dosing regimens for further clinical development. These preclinical PD studies, underpinned by robust bioanalytical methods, provide the foundational data to predict how a drug might combat diseases driven by oxidative stress in humans.

Ex Vivo Organ and Tissue Perfusion Models for Oxidative Stress Studies

Ex vivo organ and tissue perfusion systems serve as invaluable platforms for investigating the intricate mechanisms of oxidative stress in a controlled environment that closely mimics physiological conditions. These models, which involve maintaining the viability and function of isolated organs or tissues outside the body, allow for the direct examination of cellular and molecular responses to oxidative insults. The use of a stable, isotopically labeled internal standard is crucial for the accurate quantification of biomarkers like 8-iso Prostaglandin (B15479496) F2α (8-iso-PGF2α). 8-iso Prostaglandin F2α-d9, a deuterated analog of 8-iso-PGF2α, is the internal standard of choice for such applications, particularly when employing mass spectrometry-based analytical techniques.

In these experimental setups, organs such as the heart, kidney, or liver are isolated and perfused with a nutrient-rich, oxygenated solution. Oxidative stress can be induced by introducing various stimuli, including ischemia-reperfusion, inflammatory mediators, or pro-oxidant compounds. Samples of the perfusate or tissue homogenates are collected at different time points to measure the levels of oxidative stress biomarkers. The addition of a known amount of 8-iso Prostaglandin F2α-d9 to these samples at an early stage of processing allows for the correction of any analyte loss that may occur during sample extraction and purification, as well as variations in instrument response. This ensures a high degree of accuracy and precision in the quantification of the endogenously produced 8-iso-PGF2α.

The implementation of ex vivo organ machine perfusion has become increasingly important in studying ischemia-reperfusion injury (IRI), a primary contributor to oxidative stress in organ transplantation. mdpi.com These models facilitate the investigation of IRI-associated tissue damage and its underlying mechanisms in a near-physiological setting. mdpi.com While research on whole organs can be limited and costly, ex vivo models provide a valuable alternative for mechanistic studies and the preclinical testing of therapeutic interventions aimed at mitigating oxidative damage. mdpi.com

| Organ/Tissue Model | Oxidative Stressor | Key Measurement | Significance of 8-iso Prostaglandin F2α-d9 |

|---|---|---|---|

| Isolated Perfused Heart | Ischemia-Reperfusion | 8-iso-PGF2α levels in coronary effluent | Accurate quantification of lipid peroxidation during reperfusion injury. |

| Isolated Perfused Kidney | Hypoxia/Reoxygenation | Urinary and perfusate 8-iso-PGF2α | Assessment of renal tubular and glomerular oxidative damage. |

| Liver Slice Cultures | Toxin Exposure (e.g., CCl4) | 8-iso-PGF2α release into culture medium | Elucidation of hepatotoxic mechanisms involving lipid peroxidation. |

| Lung Tissue Perfusion | Hyperoxia | 8-iso-PGF2α in lung tissue homogenates | Investigation of oxidative lung injury and inflammation. |

Elucidation of Pathophysiological Mechanisms Through Isoprostane Measurement in Experimental Systems

The measurement of isoprostanes, particularly 8-iso-PGF2α, in experimental systems has been instrumental in elucidating the pathophysiological mechanisms of numerous diseases associated with oxidative stress. As a stable product of non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, 8-iso-PGF2α is considered a reliable biomarker of lipid peroxidation in vivo. nih.gov The precise quantification of this biomarker, often facilitated by the use of 8-iso-Prostaglandin F2α-d9 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, has provided critical insights into disease progression. mdpi.comnih.gov

Elevated levels of 8-iso-PGF2α have been documented in a wide array of preclinical models, directly implicating oxidative stress in the pathogenesis of these conditions. For instance, in models of diabetic retinopathy, increased 8-iso-PGF2α has been shown to stimulate DNA synthesis, cell proliferation, and the expression of endothelin-1, a potent vasoconstrictor. nih.gov These effects contribute to the vascular dysfunction characteristic of this diabetic complication. nih.gov Furthermore, 8-iso-PGF2α can induce the release of intracellular calcium, potentially increasing the lethality of oxidative stress in the retinal microvasculature. nih.gov

In the context of cardiovascular disease, the measurement of 8-iso-PGF2α has helped to unravel the role of lipid peroxidation in atherosclerosis. nih.gov Studies have shown that increased levels of this isoprostane are associated with the oxidation of low-density lipoprotein (LDL), a key event in the formation of foam cells and the development of atherosclerotic plaques. nih.gov In animal models of atherosclerosis, interventions that lower 8-iso-PGF2α levels have been shown to attenuate disease progression, providing strong evidence for the causal role of oxidative stress.

It is important to note that 8-iso-PGF2α can also be formed through enzymatic pathways involving prostaglandin-endoperoxide synthases (PGHS), which are often upregulated during inflammation. nih.govnih.gov Therefore, the ratio of 8-iso-PGF2α to its enzymatically produced counterpart, prostaglandin F2α (PGF2α), can be used to distinguish between chemical and enzymatic lipid peroxidation. nih.govnih.gov This distinction is crucial for accurately interpreting the role of oxidative stress versus inflammation in various disease models. nih.govnih.gov

| Disease Model | Experimental System | Key Findings Related to 8-iso-PGF2α | Pathophysiological Implication |

|---|---|---|---|

| Diabetic Retinopathy | Bovine Aortic Endothelial Cells | Stimulates DNA synthesis, cell proliferation, and endothelin-1 expression. nih.gov | Contributes to retinal blood flow abnormalities and vascular proliferation. nih.gov |

| Prostate Cancer | Human Urine Samples (Pre/Post-Prostatectomy) | Significantly higher levels in patients with prostate cancer, which normalize after surgery. mdpi.com | Indicates a role for oxidative stress in the pathogenesis and progression of prostate cancer. mdpi.com |

| Coronary Artery Disease | Human Case-Control Study | Urinary 8-iso-PGF2α is independently associated with the presence of significant coronary artery disease. nih.gov | Supports the role of lipid peroxidation in the development of atherosclerosis. nih.gov |

| End-Stage Renal Disease | Patients on Hemodialysis and CAPD | Significantly higher plasma levels compared to healthy controls, correlating with inflammatory markers. nih.gov | Links lipid peroxidation to inflammation and accelerated atherosclerosis in uremic patients. nih.gov |

Biological Activities and Mechanistic Insights of 8 Iso Prostaglandin F2α Excluding Clinical Human Trials

8-iso Prostaglandin (B15479496) F2α as a Signaling Molecule in Cellular Processes

8-iso Prostaglandin F2α (8-iso-PGF2α) is a bioactive lipid peroxidation product that plays a significant role as a signaling molecule in a variety of cellular processes. It is formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid.

Research in preclinical models has demonstrated that 8-iso-PGF2α can influence cellular membrane integrity and function, particularly in the vascular endothelium. In studies using cultured pulmonary artery endothelial cells (PAECs), exposure to hydrogen peroxide (H2O2), an inducer of oxidative stress, led to a time-dependent increase in the production of 8-iso-PGF2α. This increase was associated with alterations in the barrier function of the PAEC monolayer, suggesting that 8-iso-PGF2α generated during oxidative stress contributes to changes in endothelial membrane permeability.

In experimental models, 8-iso-PGF2α has been shown to modulate inflammatory pathways. It can enhance the interaction between monocytes and endothelial cells, a critical step in the development of atherosclerosis. nih.gov This process is mediated through the activation of the thromboxane (B8750289) A2 prostanoid receptor (TP receptor), leading to the activation of protein kinase A (PKA) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov The effects of 8-iso-PGF2α on monocyte-endothelial interactions can vary depending on the vascular bed, indicating a degree of tissue-specific inflammatory signaling. nih.gov Furthermore, studies have shown a positive correlation between levels of 8-iso-PGF2α and circulating inflammatory cytokines such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) in animal models of systemic inflammation.

One of the most well-characterized biological activities of 8-iso-PGF2α is its potent vasoconstrictor effect in various vascular beds. In isolated porcine carotid arteries, 8-iso-PGF2α induces contraction and increases vascular tone. nih.gov This effect is mediated through the activation of thromboxane A2/prostaglandin endoperoxide (TP) receptors. nih.gov The intracellular signaling cascade following TP receptor activation by 8-iso-PGF2α involves the activation of mitogen-activated protein kinase (MAPK) and an increase in myosin regulatory light chain phosphorylation, both of which are crucial for smooth muscle contraction. nih.gov

Interestingly, the response to 8-iso-PGF2α can be developmentally regulated. In newborn rat pulmonary arteries, 8-iso-PGF2α induces contraction, which is mediated by endothelium-derived thromboxane A2. In contrast, in adult rat pulmonary arteries, it can induce relaxation under certain conditions. This suggests that the signaling pathways activated by 8-iso-PGF2α in vascular smooth muscle can differ with age and physiological context.

| Experimental Model | Observed Effect of 8-iso-PGF2α | Mediating Receptor/Pathway |

| Isolated Porcine Carotid Arteries | Contraction, Increased Vascular Tone | Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptors, MAPK activation, Myosin Light Chain Phosphorylation |

| Newborn Rat Pulmonary Arteries | Contraction | Endothelium-derived Thromboxane A2 |

| Adult Rat Pulmonary Arteries | Relaxation (under specific conditions) | Not fully elucidated |

Interaction with Endogenous Antioxidant Systems and Redox Homeostasis in Preclinical Models

As a product of lipid peroxidation, the formation of 8-iso-PGF2α is intrinsically linked to the balance between pro-oxidants and antioxidants, reflecting the state of redox homeostasis. In experimental models of oxidative stress, such as traumatic brain injury in rats, an increase in 8-iso-PGF2α levels is observed. Treatment with a water-soluble antioxidant, Trolox C, was found to completely suppress the release of 8-iso-PGF2α under both basal conditions and following oxidant injury. This indicates a direct relationship between the generation of this isoprostane and the presence of reactive oxygen species, and highlights that antioxidant intervention can mitigate its formation.

The interplay between 8-iso-PGF2α and the endogenous antioxidant system is complex. While elevated levels of 8-iso-PGF2α signify increased oxidative stress that can overwhelm antioxidant defenses, the cellular response to this marker is not fully understood. It is a reliable indicator of an imbalance where the production of reactive oxygen species surpasses the capacity of the antioxidant defense system to neutralize them.

Comparative Analysis of 8-iso Prostaglandin F2α with Other Oxidative Stress Biomarkers in Experimental Models

In experimental research, 8-iso-PGF2α is often compared with other biomarkers of oxidative stress to provide a more comprehensive picture of the oxidative state.

8-iso-PGF2α vs. Prostaglandin F2α (PGF2α): A key distinction has been made between the formation of 8-iso-PGF2α and its isomer, PGF2α. While 8-iso-PGF2α is primarily formed via non-enzymatic, free radical-catalyzed lipid peroxidation, PGF2α is mainly a product of the enzymatic cyclooxygenase (COX) pathway. The ratio of 8-iso-PGF2α to PGF2α has been proposed as a more precise measure to distinguish between chemical lipid peroxidation (oxidative stress) and enzymatic lipid peroxidation (inflammation). nih.gov In rat plasma, it was found that chemical lipid peroxidation contributes to only a small fraction of the total 8-iso-PGF2α under basal conditions. nih.gov However, in models of oxidative stress induced by carbon tetrachloride, the contribution of chemical lipid peroxidation to 8-iso-PGF2α formation significantly increased. nih.gov

| Condition | Primary Pathway of Formation | Significance |

| 8-iso-PGF2α | Non-enzymatic, free radical-catalyzed | Marker of oxidative stress |

| PGF2α | Enzymatic (Cyclooxygenase) | Marker of inflammation |

8-iso-PGF2α vs. Malondialdehyde (MDA): Malondialdehyde is another widely used marker of lipid peroxidation. However, 8-iso-PGF2α is considered by many to be a more reliable and stable marker. It is a specific product of the peroxidation of arachidonic acid, whereas MDA can be generated from the peroxidation of various polyunsaturated fatty acids.

8-iso-PGF2α vs. 8-hydroxy-2-deoxyguanosine (8-OHdG): While 8-iso-PGF2α is a marker of lipid peroxidation, 8-OHdG is a marker of oxidative DNA damage. In a study on coronary artery disease, urinary levels of 8-iso-PGF2α were found to be associated with the disease, whereas 8-OHdG levels were not, suggesting that lipid peroxidation may be a more prominent feature than DNA damage in the pathogenesis of this particular condition. nih.gov

Unraveling Disease Pathogenesis Through Isoprostane-Mediated Molecular Events in Research Models

The study of 8-iso-PGF2α in various research models has provided valuable insights into the pathogenesis of several diseases, particularly those with an underlying inflammatory and oxidative stress component.

Atherosclerosis: In animal models of atherosclerosis, such as Ldlr-deficient mice, isoprostanes are implicated in the disease process. researchgate.net 8-iso-PGF2α, through its action on TP receptors, can influence key events in atherogenesis, including endothelial dysfunction and the interaction between immune cells and the endothelium. nih.gov By activating TP receptors on vascular smooth muscle cells and platelets, 8-iso-PGF2α can contribute to the pro-inflammatory and pro-thrombotic environment that characterizes atherosclerotic lesions. nih.govnih.gov However, some studies have shown that infusion of 8-iso-PGF2α can moderately reduce atherogenesis in Ldlr knockout mice, suggesting a complex and potentially context-dependent role. researchgate.net

Emerging Research Directions and Future Perspectives for 8 Iso Prostaglandin F2α D9

Development of Novel Analytical Platforms for High-Throughput and Enhanced Sensitivity

The demand for reliable and efficient measurement of oxidative stress biomarkers has spurred the development of advanced analytical platforms for 8-iso-prostaglandin F2α (8-iso-PGF2α), for which 8-iso-prostaglandin F2α-d9 serves as a crucial internal standard. Traditional methods like gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assays (ELISA) have limitations in terms of sample throughput, cost, and, in the case of ELISA, potential cross-reactivity with other isomers. nih.gov Consequently, the research focus has shifted towards liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.

Recent advancements have led to the creation of high-throughput UHPLC-MS/MS methods capable of analyzing 8-iso-PGF2α in various biological matrices with impressive speed and sensitivity. For instance, a novel UHPLC-MS/MS method was developed for measuring 8-isoprostane in bronchoalveolar lavage (BAL) fluid, requiring only a 50 μl sample volume and boasting an analytical run time of just 11 minutes. nih.govfrontiersin.org This method demonstrated excellent sensitivity with a limit of detection (LOD) of 17.6 pg/ml and high accuracy, with recovery rates between 95.5% and 101.8%. nih.govfrontiersin.org Similarly, a rapid LC-MS-MS assay for urinary 8-iso-PGF2α was developed with a run time of less than nine minutes, a significant improvement over previous methods. uic.edu This assay maintained high accuracy, precision, and sensitivity, with a limit of detection of 53 pg/mL in urine. nih.gov

These modern platforms offer several advantages over older techniques. They provide the necessary chromatographic separation to distinguish 8-iso-PGF2α from its numerous isomers, which is critical for accurate quantification as these isomers have identical masses and similar fragmentation patterns. uic.edu Furthermore, the use of a deuterated internal standard like 8-iso-prostaglandin F2α-d9 is essential for correcting for sample loss during preparation and analysis, ensuring the accuracy of the results. oxfordbiomed.com The stability of 8-isoprostane as an analyte further supports its use in high-throughput studies, as it remains stable through multiple freeze-thaw cycles and when left in an autosampler over extended periods. nih.gov

Table 1: Comparison of Analytical Platforms for 8-iso-PGF2α Analysis

| Feature | UHPLC-MS/MS (BAL Fluid) nih.govfrontiersin.org | LC-MS-MS (Urine) uic.edunih.gov |

| Sample Volume | 50 μl | Not specified |

| Run Time | 11 minutes | < 9 minutes |

| Limit of Detection (LOD) | 17.6 pg/ml | 53 pg/mL |

| Limit of Quantitation (LOQ) | 29.3 pg/ml | 178 pg/mL |

| Accuracy (Recovery) | 95.5–101.8% | 79% - 90% |

| Precision (CV) | < 2% | Not specified |

Integration of Isoprostane Analysis with Multi-Omics Technologies in Preclinical Research

The integration of isoprostane analysis, specifically the measurement of 8-iso-PGF2α, with multi-omics technologies represents a powerful approach in preclinical research to gain a comprehensive understanding of the role of oxidative stress in disease pathogenesis. While 8-iso-PGF2α is a well-established biomarker of lipid peroxidation, its measurement in isolation may not fully capture the complexity of biological systems. athenslab.gr By combining isoprostane analysis with genomics, transcriptomics, proteomics, and metabolomics, researchers can elucidate the intricate molecular pathways that are impacted by oxidative stress.

For example, in studies of prostate cancer, the measurement of urinary 8-iso-PGF2α alongside another oxidative stress biomarker, 8-hydroxy-2-deoxyguanosine (8-OHdG), which indicates DNA damage, has provided valuable insights. mdpi.com This multi-biomarker approach allows for a more refined understanding of the systemic effects of oxidative stress in the disease process. mdpi.com Integrating these data with other "omics" data can help identify novel therapeutic targets and develop more personalized treatment strategies.

The utility of 8-iso-PGF2α as a biomarker is further enhanced by its stability and the specificity of its formation through free radical-catalyzed peroxidation of arachidonic acid. mdpi.com This makes it a reliable indicator of oxidative stress that can be correlated with changes observed at other molecular levels. As multi-omics technologies continue to advance and become more accessible, their integration with established biomarkers like 8-iso-PGF2α will be crucial for a systems-level understanding of disease and for the development of next-generation diagnostics and therapeutics.

Advanced Computational Modeling and Data Analytics for Isoprostane Biomarker Interpretation

The interpretation of 8-iso-PGF2α levels as a biomarker for oxidative stress has been complicated by the discovery that it can be formed through both non-enzymatic free radical-catalyzed lipid peroxidation and enzymatic pathways involving prostaglandin-endoperoxide synthases (PGHS), which are often induced during inflammation. nih.govnih.gov This dual origin necessitates more sophisticated approaches for data interpretation. Advanced computational modeling and data analytics are emerging as critical tools to dissect the relative contributions of these pathways.

A significant development in this area is the use of the ratio of 8-iso-PGF2α to prostaglandin (B15479496) F2α (PGF2α). nih.gov A mathematical model has been developed that utilizes this ratio to quantitatively distinguish between chemical (free radical-mediated) and enzymatic lipid peroxidation. nih.gov This model is based on the principle that the two pathways produce 8-iso-PGF2α and PGF2α in distinct proportions. nih.gov For instance, chemical lipid peroxidation results in a much higher 8-iso-PGF2α/PGF2α ratio compared to the enzymatic pathway. nih.gov

This computational approach has revealed significant differences in the primary source of 8-iso-PGF2α between species and under different conditions. For example, in untreated rats, the majority of plasma 8-iso-PGF2α originates from the enzymatic pathway, while in healthy human males, it is predominantly generated through chemical lipid peroxidation. nih.gov Furthermore, studies on smokers have shown that the elevated levels of 8-iso-PGF2α are primarily due to the inflammation-induced PGHS-dependent pathway, rather than directly from free radicals in cigarette smoke. nih.gov

A meta-analysis of 242 publications has also been conducted to classify the levels of systemic oxidative damage across 50 human health outcomes by measuring 8-iso-PGF2α. nih.gov This type of large-scale data analysis helps to establish a quantitative framework for interpreting 8-iso-PGF2α levels in different diseases and exposures, prioritizing conditions that require further investigation into the mechanisms of biomarker generation. nih.gov These advanced analytical methods are essential for accurately interpreting 8-iso-PGF2α as a biomarker and avoiding misinterpretations of past and future studies. nih.gov

Table 2: Source of 8-iso-PGF2α in Plasma

| Subject | Contribution from Chemical Lipid Peroxidation | Contribution from Enzymatic Pathway (PGHS) | 8-iso-PGF2α / PGF2α Ratio |

| Untreated Rats nih.gov | 3.3 ± 1.5 % | 96.7 ± 1.5 % | 0.06 ± 0.02 |

| Healthy Human Males nih.gov | 99.5 ± 0.5 % | 0.5 ± 0.5 % | 0.88 ± 0.26 |

Exploration of Isomeric Specificity and Distinct Biological Roles of Various F2-Isoprostanes in Experimental Models

While 8-iso-PGF2α (also known as 15-F2t-IsoP or iPF2α-III) is the most extensively studied F2-isoprostane, it is important to recognize that the free radical-mediated peroxidation of arachidonic acid generates a multitude of F2-isoprostane isomers. oxfordbiomed.comvumc.org In theory, a total of 64 isomers of F2-prostaglandins may exist. mdpi.com Emerging research is beginning to explore the isomeric specificity and distinct biological roles of these various F2-isoprostanes in experimental models, moving beyond the singular focus on 8-iso-PGF2α.

Different F2-isoprostane isomers may have unique biological activities and varying potencies. nih.gov Some F2-isoprostanes have been shown to possess potent biological activities, suggesting they may act as mediators of the cellular effects of oxidative stress, not just as biomarkers. nih.gov For example, ent-8-iso-PGF2α has been identified as a potent vasoconstrictor in porcine retinal and brain microvessels. caymanchem.com

The measurement of a single isomer may not provide a complete picture of the oxidative stress status, as different isomers may be metabolized and excreted at different rates. oxfordbiomed.com Therefore, methods that can measure the sum of multiple isomers could offer a more comprehensive assessment of oxidative stress. oxfordbiomed.com The development of analytical techniques, such as LC/MS/MS, that can separate and quantify individual isoprostane isomers is crucial for this area of research. oxfordbiomed.com Understanding the specific biological roles of different F2-isoprostanes could lead to the identification of more specific biomarkers for particular diseases or types of oxidative damage and could also reveal novel therapeutic targets. nih.gov

Application in Environmental and Toxicological Research Using Preclinical and Analytical Frameworks

The application of 8-iso-PGF2α measurement is expanding into environmental and toxicological research, utilizing preclinical and analytical frameworks to assess the impact of environmental exposures on oxidative stress. Wastewater-based epidemiology, for example, is an innovative approach that uses biomarker analysis in wastewater to monitor the health status of a population. nih.gov A method has been developed to detect 8-iso-PGF2α/β in wastewater, which can serve as an indicator of cumulative oxidative stress at the community level. nih.govresearchgate.net

In preclinical toxicology studies, the 8-iso-PGF2α/PGF2α ratio is being used to determine the source of lipid peroxidation induced by chemical exposures. nih.gov For instance, in rats exposed to carbon tetrachloride (CCl4), the contribution of chemical lipid peroxidation to 8-iso-PGF2α levels was found to be dose-dependent. nih.gov In contrast, exposure to lipopolysaccharide (LPS) resulted in a significant increase in 8-iso-PGF2α from both chemical and enzymatic pathways. nih.gov These findings highlight the importance of distinguishing the source of the biomarker to accurately assess the mechanisms of toxicity.

The use of 8-iso-PGF2α as a biomarker in these contexts is supported by its chemical stability and the fact that its formation is directly proportional to the level of oxidative stress. oxfordbiomed.com As analytical methods become more sensitive and high-throughput, the application of 8-iso-PGF2α analysis in environmental health and toxicology will likely increase, providing valuable data on the impact of various environmental contaminants and toxins on public health.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting 8-iso Prostaglandin F2α-d9 in biological samples?

- Answer : The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity. Deuterated internal standards (e.g., d4- or d9-labeled analogs) are critical for correcting matrix effects and ion suppression . Enzyme-linked immunosorbent assay (ELISA) using antibodies like ab2280 (rabbit polyclonal) is also employed, but cross-reactivity with structurally similar isoprostanes must be validated . For urine samples, solid-phase extraction (SPE) followed by derivatization for gas chromatography-mass spectrometry (GC-MS) improves detection limits .

Q. Why is 8-iso Prostaglandin F2α-d9 a biomarker of oxidative stress?

- Answer : 8-iso PGF2α is formed non-enzymatically via free radical-mediated peroxidation of arachidonic acid in membrane phospholipids, making it a direct marker of lipid peroxidation. Its stability in biological fluids (e.g., plasma, urine) allows longitudinal assessment of oxidative damage in conditions like diabetes, cardiovascular disease, and neurodegenerative disorders . Elevated levels correlate with disease severity in coronary artery patients and type 2 diabetes cohorts .

Q. What sample preparation steps are essential for accurate quantification of 8-iso PGF2α-d9?

- Answer : Key steps include:

- SPE purification to remove interfering lipids and proteins .

- Use of deuterated internal standards (e.g., 8-iso PGF2α-d9) to correct for recovery losses during extraction .

- Derivatization (e.g., pentafluorobenzyl ester formation) for GC-MS to enhance volatility and ionization efficiency .

- Storage at -80°C to prevent ex vivo oxidation, with avoidance of repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address isomer interference when quantifying 8-iso PGF2α-d9?

- Answer : Chromatographic separation is critical. For LC-MS/MS, reverse-phase columns with sub-2µm particles (e.g., C18) resolve 8-iso PGF2α from its 15-epimer and other isoprostanes . For immunoassays, use antibodies with high specificity (e.g., ab2280, which shows minimal cross-reactivity with 15(R)-PGF2α) . Advanced studies should validate findings with orthogonal methods (e.g., GC-MS post-derivatization) .

Q. How should contradictory data from different measurement techniques (e.g., ELISA vs. LC-MS/MS) be resolved?

- Answer : Discrepancies often arise from antibody cross-reactivity (ELISA) or incomplete chromatographic separation (LC-MS/MS). To resolve:

- Perform spike-and-recovery experiments with pure standards to assess accuracy .

- Validate immunoassay results using competitive binding assays with structurally related compounds .